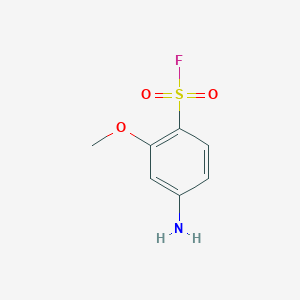

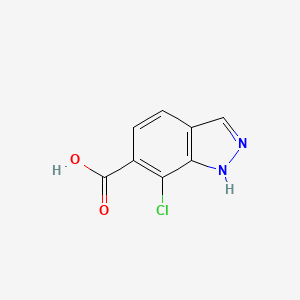

![molecular formula C21H16F3N3OS3 B2515497 7-oxo-2-sulfanylidène-3-(4-méthylphényl)-6-méthyl-5-({[3-(trifluorométhyl)phényl]méthyl}sulfanyl)-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidine CAS No. 1114636-66-6](/img/structure/B2515497.png)

7-oxo-2-sulfanylidène-3-(4-méthylphényl)-6-méthyl-5-({[3-(trifluorométhyl)phényl]méthyl}sulfanyl)-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives involves multiple steps, starting from simpler precursors such as amines, mercaptopyrimidines, and halides. For instance, the synthesis of 6-alkyl- or 6-(cycloalkylalkyl)-[1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-ones is achieved by reacting 1,3,4-thiadiazol-5-amines with other components to form new antiallergic agents . Similarly, the synthesis of 6,7,8,9-tetrahydrobenzo[4,5]thieno[2,3-d]-1,2,4-triazolo[4,5-a]pyrimidin-5-ones is performed using a one-pot reaction of mercapto derivatives with hydrazonoyl halides in the presence of triethylamine . These methods demonstrate the complexity and creativity involved in synthesizing such heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed through various analytical techniques. For example, the stereostructure of 6-(2-cyclohexylethyl)-[1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-one was determined using X-ray crystallography . The structure of 2-methyl-3-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4H-pyrido[1,2-a]pyrimidin-4-one hydrate was also determined by single-crystal X-ray diffraction, and its vibrational spectrum was studied using FT-IR and DFT calculations .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are quite intricate. For instance, the reaction mechanism proposed for the synthesis of tetrahydrobenzo[4,5]thieno[2,3-d]-1,2,4-triazolo[4,5-a]pyrimidin-5-ones includes the conversion of azo-coupling products in situ to the final compounds . Additionally, the cyclization of hydrazino compounds with formic acid leads to derivatives of thieno[2.3-d]-1.2.4-triazolo[4.3-a]pyrimidine, showcasing the diversity of reactions that can be employed .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure and have significant implications for their biological activity. For example, the promising antiallergic agent mentioned earlier has low toxicity and dual activity as a leukotriene D4 receptor antagonist and an orally active mast cell stabilizer . The biological activity screening of the synthesized compounds also includes their effects against bacterial and fungal species . Moreover, molecular docking studies have shown that certain compounds can act as potent α-glucosidase inhibitors .

Applications De Recherche Scientifique

- Le motif 3,5-bis(trifluorométhyl)phényl dans ce composé rappelle la N,N′-bis[3,5-bis(trifluorométhyl)phényl]thiourée, un motif privilégié pour le développement de catalyseurs en chimie organique . Il active les substrats et stabilise les charges négatives en développement (par exemple, les oxyanions) par une liaison hydrogène double explicite. Les chercheurs ont exploré son utilisation pour promouvoir les transformations organiques.

- Une étude de simulation moléculaire a révélé que le composé 13 (un dérivé de ce composé) présentait une activité antipromastigote in vitro puissante. Il interagissait favorablement avec la poche LmPTR1, caractérisée par une énergie libre de liaison plus faible . Des recherches supplémentaires pourraient explorer son potentiel en tant qu'agent antiparasitaire.

- Parmi les dérivés apparentés, les composés 1a et 1b ont démontré un bon potentiel antimicrobien . Cela suggère que les caractéristiques structurelles du composé peuvent contribuer à son efficacité contre les agents pathogènes microbiens.

- La structure du composé ressemble aux 7-aroyl-6-méthyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines et aux 7-acétyl-6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines, qui peuvent être synthétisées à partir d'α-bromodicétones non symétriques et de 4-amino-3-mercapto-1,2,4-triazoles . L'investigation de sa réactivité dans la formation de thiadiazine pourrait être précieuse.

Organocatalyse :

Activité antiparasitaire :

Potentiel antimicrobien :

Synthèse de la thiadiazine :

Propriétés

IUPAC Name |

6-methyl-3-(4-methylphenyl)-2-sulfanylidene-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,3]thiazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F3N3OS3/c1-12-6-8-15(9-7-12)27-17-16(31-20(27)29)18(28)26(2)19(25-17)30-11-13-4-3-5-14(10-13)21(22,23)24/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUKYWPJTJBDAJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC4=CC(=CC=C4)C(F)(F)F)C)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F3N3OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

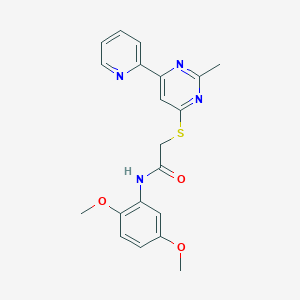

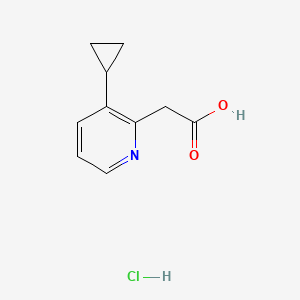

![2-{2-[(Morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazolin-3-yl}ethanethioamide](/img/structure/B2515418.png)

![N-(3,5-dimethoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2515423.png)

![N-(4-methylthiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2515426.png)

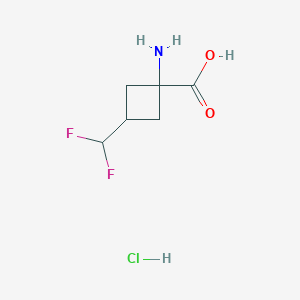

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2515431.png)

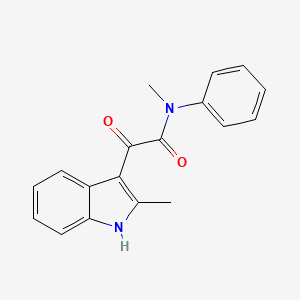

![N-cyclohexyl-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2515433.png)

![N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2515437.png)